8-iso Prostaglandin E1

Vue d'ensemble

Description

8-iso Prostaglandin E1 is an isoprostane, a class of compounds that are prostaglandin-like lipids produced by the non-enzymatic peroxidation of arachidonic acid in response to free radicals and reactive oxygen species . Isoprostanes, including this compound, are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E1 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes . The reaction conditions typically require the presence of reactive oxygen species and free radicals to initiate the peroxidation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles of free radical-catalyzed peroxidation. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and analysis .

Analyse Des Réactions Chimiques

Chemical Reactions of 8-iso Prostaglandin E1

This compound participates in various chemical reactions that can modify its structure and activity.

Oxidation: Under certain conditions, this compound can undergo further oxidation, leading to the formation of various oxidized derivatives. Common oxidizing agents for this process include hydrogen peroxide and other peroxides.

Reduction: Reduction reactions can convert this compound into different reduced forms. Reducing agents such as sodium borohydride can be employed to carry out these reactions.

Substitution: Substitution reactions can occur at various functional groups within the molecule. Various nucleophiles can be used for these reactions.

Biological Activity and Implications

This compound exhibits significant biological activity and is implicated in various physiological and pathological processes.

Receptor-Mediated Signaling: The mechanism by which this compound exerts its biological effects involves receptor-mediated signaling pathways. It primarily interacts with G-protein coupled receptors located at the site of synthesis. The activation of these pathways can lead to significant changes in cellular function.

Role in Oxidative Stress: this compound is a recognized biomarker of oxidative stress in biological systems. Elevated levels of 8-iso-PGF2α are associated with inflammatory mediators .

Influence on Vasoconstriction: 8-iso-prostaglandin E1 can induce vasoconstrictions .

Applications De Recherche Scientifique

Diagnostic Applications

8-Iso Prostaglandin E1 serves as a biomarker for oxidative stress and inflammation, which are critical in diagnosing several diseases.

Biomarker for Oxidative Stress

Research indicates that elevated levels of 8-iso Prostaglandin F2α (a related compound) correlate with oxidative stress in various conditions, including cardiovascular diseases and metabolic disorders. A study highlighted its diagnostic value in pregnant women with preeclampsia, where increased levels were associated with inflammatory mediators like TNF-α and IL-6, indicating its potential as a diagnostic tool for monitoring pregnancy-related complications .

Data Table: Diagnostic Relevance of this compound

| Condition | Biomarker Level | Reference |

|---|---|---|

| Preeclampsia | Elevated | MDPI Study |

| Cardiovascular Diseases | Increased | PubMed |

| Metabolic Disorders | Elevated | PMC Article |

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields, particularly in cardiology and nephrology.

Renoprotective Effects

In nephrology, studies have demonstrated that administering Prostaglandin E1 can reduce the incidence of contrast-induced acute kidney injury (CI-AKI). In one randomized controlled trial involving 370 patients, the group receiving Prostaglandin E1 showed a significantly lower incidence of CI-AKI compared to the control group (9.1% vs. 22.2%) . This suggests that this compound may have protective effects on renal function during imaging procedures involving contrast agents.

Data Table: CI-AKI Incidence

Research Methodologies

The measurement and analysis of this compound levels are crucial for understanding its biological roles.

Analytical Techniques

Recent advancements in analytical chemistry have facilitated the quantification of this compound using techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods enable precise measurement of isoprostane levels in various biological matrices, enhancing our understanding of their physiological relevance .

Data Table: Analytical Methods for Measuring this compound

| Method | Application Area | Sensitivity (µg/mL) |

|---|---|---|

| LC-HRMS | Stability Studies | 0.086 |

| UHPLC-MS/MS | Oxidative Stress Studies | 200-2000 |

Case Studies and Research Findings

Several case studies illustrate the implications of this compound in clinical settings.

Case Study: Preeclampsia

A study involving pregnant women revealed that those with preeclampsia exhibited significantly elevated levels of 8-Iso Prostaglandin F2α, correlating with increased inflammatory markers . This finding underscores the compound's potential role in monitoring pregnancy complications.

Case Study: Cardiovascular Health

In cardiovascular research, increased levels of isoprostanes, including 8-Iso Prostaglandin F2α, have been linked to heightened risks of cardiovascular events, suggesting that monitoring these biomarkers could aid in risk assessment and management strategies .

Mécanisme D'action

8-iso Prostaglandin E1 exerts its effects through receptor-mediated G-protein linked signaling pathways. It functions locally at the site of synthesis and interacts with specific receptors to modulate various physiological processes . The compound acts as a potent vasoconstrictor and has been shown to influence inflammatory responses and platelet aggregation .

Comparaison Avec Des Composés Similaires

8-iso Prostaglandin F2α: Another isoprostane with similar potency and biological activity.

Prostaglandin E2: A naturally occurring prostaglandin with distinct physiological roles.

Prostaglandin F2α: Known for its role in smooth muscle contraction and other biological functions.

Uniqueness: 8-iso Prostaglandin E1 is unique due to its non-enzymatic origin and its role as a biomarker for oxidative stress. Unlike enzymatically produced prostaglandins, isoprostanes like this compound are formed through free radical-catalyzed peroxidation, making them valuable indicators of oxidative damage and stress .

Activité Biologique

8-Iso Prostaglandin E1 (8-iso PGE1) is a member of the isoprostane family, which are prostaglandin-like compounds formed through the non-enzymatic peroxidation of arachidonic acid. This unique synthesis pathway distinguishes 8-iso PGE1 from other eicosanoids, as it is produced in response to oxidative stress rather than through the cyclooxygenase (COX) enzyme pathway. This article explores the biological activity of 8-iso PGE1, its mechanisms of action, and its implications in various physiological and pathological conditions.

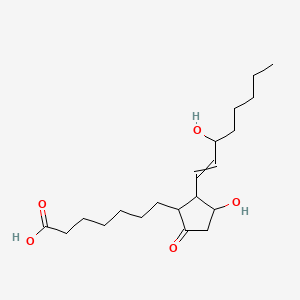

Chemical Characteristics

8-Iso PGE1 is structurally characterized by a cyclopentane ring and various functional groups that contribute to its biological properties. Its molecular formula is C20H34O5, and it is recognized for its role as a biomarker of oxidative stress in biological systems.

Biological Activities

8-Iso PGE1 exhibits several significant biological activities:

- Vasoconstriction : It acts as a pulmonary vasoconstrictor, influencing vascular tone and blood flow dynamics .

- Inflammation Modulation : The compound has been implicated in inflammatory responses, interacting with various receptors to modulate immune cell functions.

- Oxidative Stress Biomarker : Elevated levels of 8-iso PGE1 are indicative of oxidative damage and have been associated with various diseases, including cardiovascular and pulmonary conditions .

The biological effects of 8-iso PGE1 are primarily mediated through G-protein-coupled receptors. These interactions can lead to various downstream signaling pathways that affect cellular functions such as apoptosis, proliferation, and inflammation .

Case Study 1: Preeclampsia

A study investigated the role of 8-iso PGE1 as a biomarker for preeclampsia (PE). The research demonstrated that women with PE exhibited significantly elevated serum levels of 8-iso PGE1 compared to healthy controls. The findings suggest a correlation between oxidative stress markers and inflammatory mediators in the pathogenesis of PE .

| Parameter | PE Patients (Mean ± SD) | Control Group (Mean ± SD) | p-value |

|---|---|---|---|

| SBP (mmHg) | 170.00 ± 15.00 | 140.00 ± 7.40 | <0.0001 |

| DBP (mmHg) | 100.00 ± 15.00 | 83.00 ± 7.80 | 0.042 |

| MAP (mmHg) | 120.00 ± 13.00 | 110.00 ± 10.00 | 0.0081 |

Case Study 2: Bladder Cancer

In another study focusing on bladder cancer, researchers evaluated urinary levels of various angiogenesis factors alongside 8-iso PGE1 as markers for oxidative stress. The results indicated that while other markers increased with disease progression, levels of 8-iso PGE1 were higher in early-stage cancer but did not show significant differences at advanced stages .

Diagnostic Applications

The quantification of 8-iso PGE1 has gained attention for its potential diagnostic applications in assessing oxidative stress-related diseases. Advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) have been developed for accurate measurement in biological samples .

Propriétés

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.